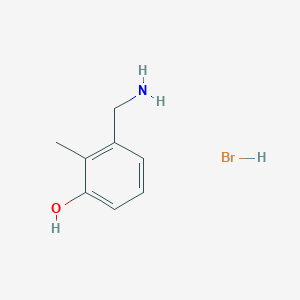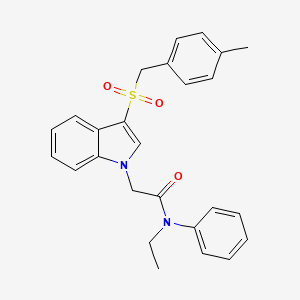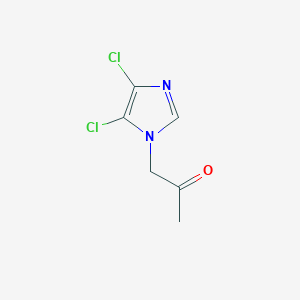![molecular formula C11H19NO3 B2741989 N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide CAS No. 2361640-44-8](/img/structure/B2741989.png)
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide, also known as MOPEP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MOPEP is a derivative of propenamide and is synthesized using a specific method.
Mecanismo De Acción
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide is believed to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has been shown to increase the expression of these genes, which can help protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant molecule, in the brain. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has also been shown to improve mitochondrial function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a good yield. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide is also stable and can be stored for extended periods without degradation. However, N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has some limitations, including its relatively low potency compared to other neuroprotective agents. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide in scientific research. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide may also have potential as a therapeutic agent for other conditions involving oxidative stress and inflammation. Further studies are needed to fully understand the mechanisms of action of N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide and its potential uses in various research applications.
Conclusion
In conclusion, N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide is a chemical compound that has potential use in various scientific research applications. Its synthesis method is well-established, and it has been shown to have neuroprotective effects through the activation of the Nrf2/ARE pathway. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide in scientific research, including investigating its potential use in the treatment of neurodegenerative diseases and other conditions involving oxidative stress and inflammation.
Métodos De Síntesis
The synthesis of N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide involves the reaction of 3-oxepanone with 2-methoxyethylamine and propiolamide in the presence of a catalyst. The resulting product is purified using column chromatography. This method has been optimized to yield high purity N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide with a good yield.
Aplicaciones Científicas De Investigación
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a neuroprotective agent and to improve cognitive function. N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-11(13)12-7-10(14-2)9-5-4-6-15-8-9/h3,9-10H,1,4-8H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKQIYSQCMUNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=C)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)
![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)



![3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2741916.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741919.png)
![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one](/img/structure/B2741920.png)
![N-(2,4-dichlorophenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2741921.png)


![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2741925.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide](/img/no-structure.png)